molecular formula C8H9N3 B3358309 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile CAS No. 78807-02-0

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

Cat. No.: B3358309
CAS No.: 78807-02-0
M. Wt: 147.18 g/mol
InChI Key: SFAFIKXLBMHPCT-UHFFFAOYSA-N
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Description

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C8H5N3. It is known for its unique structure, which includes a dihydropyridine ring fused with a propanedinitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile typically involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. The reaction conditions often include 10 mol% of PtCl2 in toluene at 100°C for 3 hours, yielding the desired product in moderate to good yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques and conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile include:

  • 2-(1-methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile
  • Other 1,2-dihydropyridine derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific structure and reactivity. Its unique combination of a dihydropyridine ring and a propanedinitrile group allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-piperidin-2-ylidenepropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7(6-10)8-3-1-2-4-11-8/h11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFIKXLBMHPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)C#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513139
Record name (Piperidin-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78807-02-0
Record name (Piperidin-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 2
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 3
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 4
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 5
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 6
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

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